molecular formula C10H11N5O B1267506 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide CAS No. 4342-08-9

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B1267506
M. Wt: 217.23 g/mol
InChI Key: SPSJTSUTONSWEX-UHFFFAOYSA-N
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Patent
US04341700

Procedure details

11 Parts of the 5-amino-1-benzyl-4-carbamoyl-1,2,3-triazole obtained are suspended in 50 parts dimethylformamide. At 0°, 15.3 parts phosphorus oxychloride are added dropwise thereto and the mixture is stirred for 15 minutes at room temperature and 15 minutes at 80°. After cooling to 25°, 50 parts 1 N hydrochloric acid are added thereto and the whole is heated to 100° for approximately 5 minutes. On cooling to room temperature the desired product precipitates which is then filtered and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:5]=[N:4][C:3]=1[C:14](=O)[NH2:15].P(Cl)(Cl)(Cl)=O.Cl>CN(C)C=O>[NH2:1][C:2]1[N:6]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:5]=[N:4][C:3]=1[C:14]#[N:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(N=NN1CC1=CC=CC=C1)C(N)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 15 minutes at room temperature and 15 minutes at 80°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25°
TEMPERATURE
Type
TEMPERATURE
Details
the whole is heated to 100° for approximately 5 minutes
Duration
5 min

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=C(N=NN1CC1=CC=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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